6-Bromopiperonal

Overview

Description

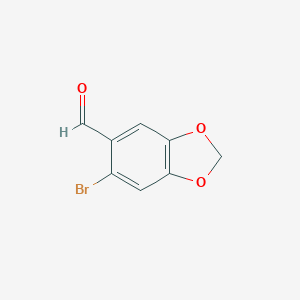

6-Bromopiperonal, also known as 6-bromo-1,3-benzodioxole-5-carboxaldehyde, is a chemical compound with the molecular formula C8H5BrO3 and a molecular weight of 229.03 g/mol . It is a disubstituted 1,3-benzodioxole that appears as a white to light yellow powder . This compound is known for its use as an intermediate in various chemical syntheses, particularly in the preparation of selective agonists for G-protein-coupled receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Bromopiperonal can be synthesized by brominating 1,3-benzodioxole-5-carboxaldehyde . The reaction typically involves the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the benzodioxole ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity . The compound is then purified through recrystallization or other suitable purification techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-Bromopiperonal undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Condensation Reactions: The aldehyde group can participate in condensation reactions to form imines or other derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products:

Substitution Products: Various substituted benzodioxoles depending on the nucleophile used.

Oxidation Products: 6-bromo-1,3-benzodioxole-5-carboxylic acid.

Reduction Products: 6-bromo-1,3-benzodioxole-5-methanol.

Scientific Research Applications

Organic Synthesis

6-Bromopiperonal serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly noted for its role in:

- Synthesis of Macrocyclic Compounds : It is utilized in the preparation of biologically active macrocyclic ketones and lactones. For instance, it has been employed to synthesize (R)-(–)-muscone, which is significant in perfumery and flavoring applications .

- Building Block for Drug Development : The compound has been used as a precursor in the synthesis of GPR30-selective agonists, which are important for research into estrogen receptors .

Data Table: Applications in Organic Synthesis

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications:

- Anticancer Research : Studies have indicated that derivatives of this compound may exhibit anticancer properties. For example, modifications to its structure have been explored to enhance activity against specific cancer cell lines.

- Neuropharmacological Studies : Research has shown that this compound can interact with various biological targets, including receptors involved in neuropharmacology. Its derivatives have been synthesized to evaluate their effects on neurotransmitter systems.

Case Study: Anticancer Activity

A study focused on the synthesis of this compound derivatives revealed significant cytotoxic effects against breast cancer cell lines. The modifications aimed to improve solubility and bioavailability, leading to promising results in preclinical models .

Fragrance and Flavor Industry

This compound is widely recognized for its applications in the fragrance and flavor industry due to its pleasant aromatic profile. It is used as:

- Fragrance Component : Its unique scent makes it suitable for use in perfumes and scented products.

- Flavoring Agent : It is also employed as a flavoring agent in food products, contributing to complex flavor profiles.

Analytical Chemistry

In analytical chemistry, this compound has been utilized as a standard reference material due to its well-defined chemical properties. Its stability under various conditions allows it to serve as a benchmark for method validation in chromatographic techniques.

Mechanism of Action

The mechanism of action of 6-Bromopiperonal involves its interaction with specific molecular targets, such as G-protein-coupled receptors . The compound acts as an intermediate in the synthesis of selective agonists that bind to these receptors, modulating their activity and triggering downstream signaling pathways . This interaction is crucial for understanding the compound’s effects in various biological systems .

Comparison with Similar Compounds

- 6-Bromo-3,4-methylenedioxybenzaldehyde

- 6-Bromo-1,3-benzodioxole-5-carboxylic acid

- 6-Bromo-1,3-benzodioxole-5-methanol

Comparison: 6-Bromopiperonal is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct chemical and biological properties . Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in various synthetic applications .

Biological Activity

6-Bromopiperonal, a derivative of piperonal, has garnered attention in recent years due to its diverse biological activities. This compound is primarily known for its potential applications in medicinal chemistry, particularly as a precursor for synthesizing biologically active compounds. The following sections detail the biological activities, synthesis, and research findings related to this compound.

Chemical Structure and Properties

This compound (C10H9BrO3) features a bromine atom attached to the sixth position of the piperonal structure. This modification influences its chemical reactivity and biological properties. The compound is characterized by its aromatic ring and methylenedioxy functional groups, which are crucial for its interaction with biological targets.

Biological Activities

This compound exhibits several notable biological activities:

- Antitumor Activity : Research indicates that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated cytotoxic effects against hormone-dependent MCF-7 cells and hormone-independent MDA-MB-231 cells, suggesting its potential as an anticancer agent .

- GPR30 Receptor Interaction : This compound has been studied for its interaction with the GPR30 receptor, a G protein-coupled receptor involved in estrogen signaling. It has been identified as a precursor for synthesizing GPR30-selective agonists, which may have implications in cancer therapy .

- Antioxidant Properties : Like many compounds derived from natural sources, this compound possesses antioxidant properties that can help mitigate oxidative stress in biological systems .

Synthesis and Characterization

The synthesis of this compound often involves nucleophilic aromatic substitution reactions. For example, it can be synthesized through the reaction of piperonal with bromine in the presence of suitable solvents . The compound's purity and structure are typically confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Case Studies

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of this compound on different cancer cell lines. Results showed significant inhibition of cell growth in both MCF-7 and MDA-MB-231 cells, indicating its potential as a therapeutic agent against breast cancer .

- GPR30 Agonist Development : The compound served as a key building block in developing GPR30-selective agonists. These agonists were tested for their ability to activate signaling pathways associated with estrogen receptors, highlighting the role of this compound in advancing research on estrogen-related therapies .

Data Summary

| Biological Activity | Effect | Cell Lines Tested |

|---|---|---|

| Antitumor | Inhibition of cell proliferation | MCF-7, MDA-MB-231 |

| GPR30 Receptor Agonism | Activation of signaling pathways | Various transfected cell lines |

| Antioxidant | Reduction of oxidative stress | Various cellular models |

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing 6-Bromopiperonal, and how can purity be optimized?

- Methodological Answer : this compound is synthesized via bromination of piperonal using bromine in acetic acid, with iodine as a catalyst in carbon disulfide. This method yields 60–70% crude product, which is purified via ethanol recrystallization to achieve a melting point of 125–129°C . To optimize purity, recrystallization conditions (e.g., solvent choice, cooling rate) should be systematically tested. Characterization via NMR (e.g., δ 6.10 ppm for methylenedioxy protons) and melting point analysis ensures quality .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance ( NMR) is critical for structural confirmation, with diagnostic peaks for bromine substitution (δ 7.35 ppm) and methylenedioxy groups (δ 6.10 ppm) . High-Performance Liquid Chromatography (HPLC) with UV detection can assess purity, while melting point analysis (125–129°C) validates crystallinity . Researchers should cross-validate results with mass spectrometry (MS) for molecular weight confirmation.

Q. What are the common synthetic challenges when working with this compound, and how can they be mitigated?

- Methodological Answer : Key challenges include bromine’s volatility and side reactions (e.g., over-bromination). Mitigation strategies:

- Controlled reaction conditions : Maintain temperatures below 40°C to suppress side products .

- Catalyst optimization : Iodine enhances regioselectivity but requires precise stoichiometry to avoid iodine residue contamination .

- Workup protocols : Use quenching agents (e.g., sodium thiosulfate) to neutralize excess bromine .

Advanced Research Questions

Q. How does the electronic effect of the bromine substituent influence this compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a directing group, activating the aromatic ring toward electrophilic substitution. In Suzuki-Miyaura couplings, its position (meta to methylenedioxy) sterically hinders palladium catalysts, requiring ligand screening (e.g., bulky phosphines) to improve yields. Density Functional Theory (DFT) calculations can model transition states to predict reactivity .

Q. What mechanistic insights explain the role of iodine in the bromination of piperonal to this compound?

- Methodological Answer : Iodine acts as a Lewis acid catalyst, polarizing the Br molecule to generate a bromonium ion intermediate. This facilitates electrophilic aromatic substitution at the para position relative to the methylenedioxy group. Kinetic studies (e.g., varying iodine concentrations) and isotopic labeling (e.g., -piperonal) can elucidate rate-determining steps .

Q. How can researchers resolve contradictions in reported yields (60–70%) for this compound synthesis?

- Methodological Answer : Yield discrepancies may arise from variations in solvent purity, bromine stoichiometry, or recrystallization efficiency. A factorial design experiment (e.g., varying Br/piperonal ratios, solvents) with ANOVA statistical analysis can identify critical factors. Comparative studies using alternative catalysts (e.g., FeCl) may also clarify optimal conditions .

Q. What strategies are effective for developing enantioselective derivatives of this compound?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can introduce enantioselectivity. For example, using (R)-BINOL-derived catalysts in alkylation reactions. Circular Dichroism (CD) spectroscopy and chiral HPLC columns (e.g., Chiralpak IA) are essential for enantiomeric excess (ee) determination .

Q. How does this compound’s stability under varying storage conditions impact its utility in multi-step syntheses?

- Methodological Answer : Degradation studies under light, humidity, and oxygen exposure (via accelerated stability testing) reveal that anhydrous, dark storage at –20°C preserves integrity. Gas Chromatography-Mass Spectrometry (GC-MS) monitors decomposition products (e.g., debrominated piperonal). Stability data should inform synthetic timelines and intermediate handling protocols .

Q. Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide experimental design for this compound studies?

- Methodological Answer :

- Feasible : Pilot studies using micro-scale reactions (e.g., 1 mmol scale) minimize reagent waste.

- Novel : Explore understudied applications (e.g., photoredox catalysis).

- Relevant : Align with green chemistry principles (e.g., solvent-free bromination).

- Ethical considerations include proper bromine waste disposal .

Q. What comparative frameworks (e.g., PICOT) are suitable for optimizing this compound synthesis?

- Methodological Answer :

- Population : Piperonal derivatives.

- Intervention : Bromination with iodine catalyst.

- Comparison : Alternative catalysts (e.g., FeCl).

- Outcome : Yield, purity, reaction time.

- Time : 12–24 hours.

Systematic reviews of existing protocols (e.g., meta-analysis) can identify best practices .

Q. Data Analysis and Reporting Standards

Q. How should researchers statistically validate analytical data (e.g., HPLC purity) for this compound?

- Methodological Answer : Triplicate measurements with standard deviations ensure precision. For HPLC, report retention times, peak area percentages, and limit of detection (LOD). Use t-tests to compare batch variations. Adhere to ICH guidelines for pharmaceutical-grade reporting .

Q. What are the best practices for reconciling conflicting spectral data (e.g., NMR shifts) in published studies?

- Methodological Answer : Cross-reference solvent-specific NMR databases (e.g., CDCl vs. DMSO-d). Collaborative verification with independent labs or computational tools (e.g., ACD/Labs NMR predictor) resolves discrepancies. Transparent reporting of instrument parameters (e.g., 400 MHz vs. 60 MHz) is critical .

Properties

IUPAC Name |

6-bromo-1,3-benzodioxole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQUXTSIDQURDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166626 | |

| Record name | 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15930-53-7 | |

| Record name | 6-Bromo-1,3-benzodioxole-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15930-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromopiperonal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015930537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromopiperonal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-1,3-benzodioxole-5-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Bromopiperonal | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW4F8SRZ4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.